molecular formula C6H7ClN2O B2737044 5-(Chloromethyl)-2-methoxypyrimidine CAS No. 944902-19-6

5-(Chloromethyl)-2-methoxypyrimidine

Cat. No.: B2737044
CAS No.: 944902-19-6
M. Wt: 158.59
InChI Key: DQFAKCZQDNAAJI-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-2-methoxypyrimidine is a pyrimidine derivative featuring a chloromethyl (–CH₂Cl) group at position 5 and a methoxy (–OCH₃) group at position 2. Its molecular formula is C₆H₇ClN₂O, with a molar mass of 158.59 g/mol. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals, due to the reactivity of the chloromethyl group, which facilitates nucleophilic substitutions or further functionalization .

Properties

IUPAC Name

5-(chloromethyl)-2-methoxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c1-10-6-8-3-5(2-7)4-9-6/h3-4H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQFAKCZQDNAAJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=N1)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944902-19-6
Record name 5-(chloromethyl)-2-methoxypyrimidine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-2-methoxypyrimidine typically involves the chloromethylation of 2-methoxypyrimidine. One common method is the reaction of 2-methoxypyrimidine with formaldehyde and hydrochloric acid, which introduces the chloromethyl group at the 5-position. The reaction is usually carried out under acidic conditions and may require a catalyst to enhance the reaction rate.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of continuous flow reactors also improves safety and reduces the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-2-methoxypyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or other reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Derivatives with various functional groups, such as amino or thiol groups.

    Oxidation Reactions: Compounds with aldehyde or carboxylic acid groups.

    Reduction Reactions: Alcohols or other reduced derivatives.

Scientific Research Applications

5-(Chloromethyl)-2-methoxypyrimidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe to investigate biological pathways involving pyrimidine derivatives.

    Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-2-methoxypyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their activity. The methoxy group may also play a role in the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine and Heterocyclic Compounds

Substituent Position and Reactivity

2-Chloro-5-methoxypyrimidine (CAS 22536-65-8)
  • Structure : Chlorine at position 2 and methoxy at position 5.
  • Key Differences : Unlike 5-(Chloromethyl)-2-methoxypyrimidine, the chlorine atom here is directly attached to the pyrimidine ring. This reduces steric hindrance but limits reactivity in alkylation reactions compared to the chloromethyl group.
  • Applications : Primarily used as a building block in agrochemicals and antiviral agents .
4,6-Dichloro-5-methoxypyrimidine (CAS 5018-38-2)
  • Structure : Chlorine at positions 4 and 6, methoxy at position 5.
  • Key Differences : The dichloro substitution enhances electron-withdrawing effects, reducing ring reactivity toward electrophilic substitution. The target compound’s chloromethyl group offers a more reactive site for functionalization.
  • Crystallography : Exhibits planar geometry with Cl···N interactions (3.094–3.100 Å), influencing crystal packing .
4-Chloro-5-methoxy-2-methylpyrimidine (CAS 698-33-9)
  • Structure : Methyl at position 2, chloro at position 4, methoxy at position 5.
  • Key Differences : The methyl group is inert compared to the chloromethyl group, limiting its utility in nucleophilic substitutions. This compound is used in herbicide synthesis .

Functional Group Variations

5-(Chloromethyl)-2-methoxypyridine (CAS 101990-70-9)
  • Structure : Pyridine ring with chloromethyl at position 5 and methoxy at position 2.
  • Key Differences : Pyridine (one nitrogen) vs. pyrimidine (two nitrogens). The reduced electron density in pyrimidines alters reactivity in aromatic substitution reactions. Pyrimidines are more prevalent in nucleoside analogs .
4-Chloro-5-fluoro-2-(methoxymethyl)pyrimidine (CAS 1046788-84-4)
  • Structure : Methoxymethyl (–CH₂OCH₃) at position 2, chloro at 4, fluoro at 5.
  • Key Differences : The methoxymethyl group is an ether, less reactive than chloromethyl. Fluorine’s strong electron-withdrawing effect may enhance stability but reduce electrophilic reactivity .

Physicochemical Properties

Compound Molecular Formula Molar Mass (g/mol) Key Substituents Reactivity Highlights
This compound C₆H₇ClN₂O 158.59 5-(CH₂Cl), 2-OCH₃ High reactivity at chloromethyl site
2-Chloro-5-methoxypyrimidine C₅H₅ClN₂O 144.56 2-Cl, 5-OCH₃ Moderate reactivity at chlorine site
4,6-Dichloro-5-methoxypyrimidine C₅H₄Cl₂N₂O 195.01 4-Cl, 5-OCH₃, 6-Cl Low electrophilic reactivity
5-(Chloromethyl)-2-methoxypyridine C₇H₈ClNO 157.60 Pyridine core Lower aromatic stability vs. pyrimidines

Biological Activity

5-(Chloromethyl)-2-methoxypyrimidine is a pyrimidine derivative that has garnered attention due to its potential biological activities. This compound features a chloromethyl group at the 5-position and a methoxy group at the 2-position of the pyrimidine ring, which may influence its chemical reactivity and biological interactions.

Antimicrobial Properties

Research indicates that pyrimidine derivatives, including this compound, exhibit significant antimicrobial activity. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism of action often involves interference with nucleic acid synthesis or enzyme inhibition, making these compounds candidates for further development in antimicrobial therapies.

Antitumor Activity

Pyrimidine derivatives have also been explored for their antitumor properties. In vitro studies have demonstrated that certain analogs can inhibit the proliferation of cancer cell lines such as HeLa and L1210 . The specific biological activity of this compound in this context requires further investigation, but its structural similarities to known antitumor agents suggest potential efficacy.

Case Studies and Research Findings

  • Inhibition of Viral Replication : A notable study highlighted that certain pyrimidine derivatives can inhibit the replication of herpes simplex virus type 1 (HSV-1). This suggests that this compound may possess similar antiviral properties, warranting additional research into its effectiveness against viral pathogens .
  • Mechanistic Insights : The binding affinity of related compounds to viral enzymes indicates potential mechanisms through which these compounds exert their biological effects. For example, studies on thymidine analogs have shown strong interactions with HSV-1 encoded enzymes, which could be extrapolated to predict similar interactions for this compound .

Data Table: Biological Activities of Pyrimidine Derivatives

CompoundActivity TypeTarget Organism/Cell LineReference
This compoundAntimicrobialE. coli, S. aureus
5-(Hydroxymethyl)-2'-deoxyuridineAntitumorHeLa, L1210
5-(Azidomethyl)-2'-deoxyuridineAntiviralHSV-1

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